molecular formula C8H12N2O B13619555 3-(Pyrazin-2-yl)butan-2-ol

3-(Pyrazin-2-yl)butan-2-ol

Cat. No.: B13619555
M. Wt: 152.19 g/mol
InChI Key: RXXNFZULICKGDZ-UHFFFAOYSA-N
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Description

3-(Pyrazin-2-yl)butan-2-ol is a secondary alcohol featuring a pyrazine heterocycle attached to a butan-2-ol backbone. Pyrazine, a six-membered aromatic ring with two nitrogen atoms at para positions, imparts electron-deficient characteristics, influencing reactivity and intermolecular interactions. The compound is primarily utilized as a synthetic intermediate in medicinal and materials chemistry.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

3-pyrazin-2-ylbutan-2-ol

InChI

InChI=1S/C8H12N2O/c1-6(7(2)11)8-5-9-3-4-10-8/h3-7,11H,1-2H3

InChI Key

RXXNFZULICKGDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CN=C1)C(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrazin-2-yl)butan-2-ol typically involves the reaction of pyrazine derivatives with butanol derivatives under specific conditions. One common method is the palladium-catalyzed Sonogashira cross-coupling reaction between aryl halides and alkynes . This reaction is known for its efficiency in forming carbon-carbon bonds, which is crucial for constructing the desired pyrazine-butanol structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Sonogashira cross-coupling reactions, followed by purification processes to ensure the compound’s stability and purity . The use of advanced catalysts and optimized reaction conditions can enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 3-(Pyrazin-2-yl)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the butanol moiety can be oxidized to form a ketone or aldehyde.

    Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.

    Substitution: The hydrogen atoms on the pyrazine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine ketones, while substitution reactions can introduce various functional groups onto the pyrazine ring .

Scientific Research Applications

3-(Pyrazin-2-yl)butan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(Pyrazin-2-yl)butan-2-ol exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Key Functional Groups Structural Features
This compound Pyrazine, secondary alcohol Pyrazine ring at position 3 of butan-2-ol; moderate polarity due to -OH group
3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol Pyridine, trimethylsilyl ethynyl, tertiary alcohol Pyridine ring with bulky trimethylsilyl ethynyl substituent; enhanced lipophilicity
1-(7-(Hexahydropyrrolo[3,4-c]pyrrol-2-yl)quinolin-4-yl)-3-(pyrazin-2-yl)urea Pyrazine, urea, quinoline-pyrrolidine Urea linker between pyrazine and quinoline-pyrrolidine; strong hydrogen-bonding capacity
3-[3-[1-[[3,5-bis(trifluoromethyl)benzoyl]amino]ethyl]pyrazin-2-yl]-N-ethyl-N-methyl-1,2,4-oxadiazole-5-carboxamide Pyrazine, oxadiazole, trifluoromethyl Oxadiazole bioisostere and trifluoromethyl groups; high metabolic stability

Key Differences and Implications

Heterocycle Electronic Properties :

  • Pyrazine (electron-deficient) vs. pyridine (moderate electron deficiency): Pyrazine derivatives may exhibit faster nucleophilic substitution but reduced basicity compared to pyridine analogs .

Substituent Effects :

  • Trimethylsilyl ethynyl () increases steric bulk and lipophilicity, whereas urea () enhances target binding via hydrogen bonds .

Metabolic Stability :

  • Trifluoromethyl groups () resist oxidative metabolism, extending half-life compared to the parent alcohol .

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